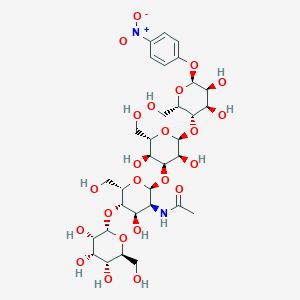![molecular formula C10H10N4O2 B1501667 Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate CAS No. 871926-02-2](/img/structure/B1501667.png)
Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Packing Interactions
Research on the crystal packing of ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate derivatives has shown that these compounds utilize unique non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions. These interactions contribute to the formation of specific crystal structures. For instance, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates exhibit zigzag double-ribbon formations due to N⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds (Zhang, Wu, & Zhang, 2011). Another study identified an unusual C⋯π interaction in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, which is attributed to electrostatic interactions (Zhang, Tong, Wu, & Zhang, 2012).
Antimicrobial Activity
Compounds derived from this compound have shown significant antimicrobial activity. A study involving the synthesis of pyrazolo[3,4-d]pyrimidin derivatives reported notable antibacterial and antifungal properties (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Inhibition of Ethylene Biosynthesis
Derivatives of this compound, such as pyrazinamide and its derivatives, have been identified as inhibitors of ethylene biosynthesis in plants. These compounds block the final step of ethylene formation, which is crucial for controlling the ripening of fruits and the senescence of flowers, potentially reducing postharvest losses (Sun et al., 2017).
Synthetic Applications
This compound is a versatile reagent in organic synthesis, facilitating the construction of various heterocyclic compounds. For instance, its reactions with amidrazones have led to the regioselective synthesis of 5-aminopyrazoles, showcasing the compound's utility in generating complex structures with potential biological activities (Aly et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-cyano-3-(pyrazin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8(5-11)6-14-9-7-12-3-4-13-9/h3-4,6-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJMQVNIVUHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694381 | |
| Record name | Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871926-02-2 | |
| Record name | Ethyl 2-cyano-3-[(pyrazin-2-yl)amino]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B1501618.png)



